molecular formula C4H8N8O4 B14256378 1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane CAS No. 254899-48-4

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane

Cat. No.: B14256378
CAS No.: 254899-48-4
M. Wt: 232.16 g/mol
InChI Key: ORSWDZIIYZRROJ-UHFFFAOYSA-N
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Description

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane is a chemical compound known for its energetic properties It is a member of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane can be synthesized through the nitration of 1,3,5,7-tetraazocane. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher nitrogen oxides.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Higher nitrogen oxides and other oxidized derivatives.

    Reduction: Amino derivatives of tetrazocane.

    Substitution: Various substituted tetrazocane derivatives depending on the substituent introduced.

Scientific Research Applications

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other energetic materials.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.

    Medicine: Investigated for potential therapeutic applications, although its primary use remains in the field of energetic materials.

    Industry: Utilized in the production of explosives and propellants due to its high energy content and stability.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetranitroso-1,3,5,7-tetrazocane involves the release of energy through the rapid decomposition of its nitroso groups. This decomposition generates a large volume of gas and heat, making it effective as an explosive. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds and the formation of nitrogen gas and other by-products.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Another member of the tetrazocane family, known for its use in high explosives.

    Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: A related compound with similar energetic properties.

Uniqueness

1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane is unique due to its specific nitroso functional groups, which provide distinct reactivity and energetic characteristics compared to its nitro and other substituted counterparts. This uniqueness makes it valuable for specific applications where controlled energy release is required.

Properties

CAS No.

254899-48-4

Molecular Formula

C4H8N8O4

Molecular Weight

232.16 g/mol

IUPAC Name

1,3,5,7-tetranitroso-1,3,5,7-tetrazocane

InChI

InChI=1S/C4H8N8O4/c13-5-9-1-10(6-14)3-12(8-16)4-11(2-9)7-15/h1-4H2

InChI Key

ORSWDZIIYZRROJ-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN(CN1N=O)N=O)N=O)N=O

Origin of Product

United States

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